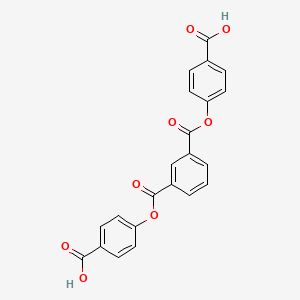
Di(p-carboxyphenyl)isophthalate
Cat. No. B8681696
Key on ui cas rn:
97592-40-0
M. Wt: 406.3 g/mol
InChI Key: BUVUVHGGUXXLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05256760
Procedure details


In a 10 liter three-necked Morton flask equipped with nitrogen inlet and outlet, thermometer, condenser and mechanical stirrer, were placed 179.6 grams (4.4 moles) of sodium hydroxide, 289.8 grams (2.1 m) of p-hydroxybenzoic acid, and 3 liters of distilled water. Isophthaloyl dichloride (203 grams, 1 m) was dissolved in 3 liters of methylene chloride. The acid chloride solution was added into the reaction flask with fast agitation. The resulting mixture was stirred at room temperature for one hour, and the solid disodium salt of the product was filtered, washed with water, and then acidified with a 10% solution of hydrochloric acid. The crude product was filtered, washed three times with distilled water, and twice with hot methanol, and then dried at 100° C. to obtain 300 grams of di(p-carboxyphenyl)isophthalate in 74% yield, with a melting point of 290°-300° C.





[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.[OH2:13].[C:14](Cl)(=[O:24])[C:15]1[CH:23]=[CH:22][CH:21]=[C:17]([C:18](Cl)=[O:19])[CH:16]=1>C(Cl)Cl>[C:8]([C:7]1[CH:11]=[CH:12][C:4]([O:3][C:14](=[O:24])[C:15]2[CH:23]=[CH:22][CH:21]=[C:17]([C:18]([O:1][C:4]3[CH:12]=[CH:11][C:7]([C:8]([OH:9])=[O:13])=[CH:6][CH:5]=3)=[O:19])[CH:16]=2)=[CH:5][CH:6]=1)([OH:10])=[O:9] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
179.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
289.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
203 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Five
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 10 liter three-necked Morton flask equipped with nitrogen inlet and outlet
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thermometer, condenser and mechanical stirrer, were placed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid disodium salt of the product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crude product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with distilled water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
twice with hot methanol, and then dried at 100° C.
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)OC(C1=CC(C(=O)OC2=CC=C(C=C2)C(=O)O)=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 g | |
| YIELD: PERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
